molecular formula C27H21N7OS B11504156 2-{4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}quinazolin-4(3H)-one

2-{4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}quinazolin-4(3H)-one

Cat. No.: B11504156
M. Wt: 491.6 g/mol
InChI Key: WZTMIKCSCXHZOB-UHFFFAOYSA-N
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Description

2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a combination of pyrimidine, thieno, and quinazolinone moieties. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, each requiring specific reagents and conditions. One common method involves the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical and biological properties.

Properties

Molecular Formula

C27H21N7OS

Molecular Weight

491.6 g/mol

IUPAC Name

2-[4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl]-3H-quinazolin-4-one

InChI

InChI=1S/C27H21N7OS/c1-14-13-15(2)29-27(28-14)34-23-20-16(3)21(24-30-19-12-8-7-11-18(19)25(35)32-24)36-26(20)33-22(31-23)17-9-5-4-6-10-17/h4-13H,1-3H3,(H,30,32,35)(H,28,29,31,33,34)

InChI Key

WZTMIKCSCXHZOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=C3C(=C(SC3=NC(=N2)C4=CC=CC=C4)C5=NC6=CC=CC=C6C(=O)N5)C)C

Origin of Product

United States

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